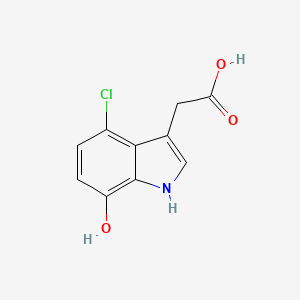
2-(4-Chloro-7-hydroxy-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-7-hydroxy-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of 2-(4-Chloro-7-hydroxy-1H-indol-3-yl)acetic acid involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-(4-Chloro-7-hydroxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as converting the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like methanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(4-Chloro-7-hydroxy-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-7-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. In plants, it may mimic the action of indole-3-acetic acid by binding to auxin receptors and promoting cell elongation and division . In medicinal applications, it may interact with specific enzymes or receptors to exert its anticancer, antiviral, or antimicrobial effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-(4-Chloro-7-hydroxy-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A well-known plant hormone with similar structural features but lacking the chloro and hydroxy groups.
4-Chloroindole-3-acetic acid: Another chlorinated indole derivative with similar biological activities but different substitution patterns.
Indole-3-carboxylic acid: An indole derivative with a carboxyl group at the 3-position, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C10H8ClNO3 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-(4-chloro-7-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8ClNO3/c11-6-1-2-7(13)10-9(6)5(4-12-10)3-8(14)15/h1-2,4,12-13H,3H2,(H,14,15) |
InChI Key |
QGYMLGWZDXWTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1O)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


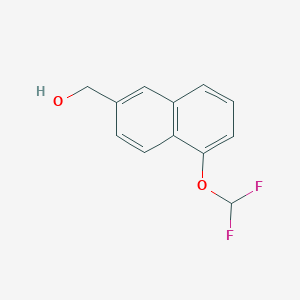

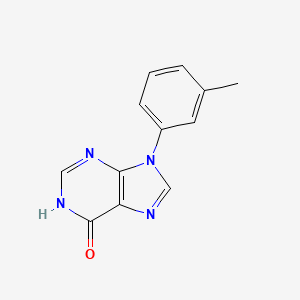
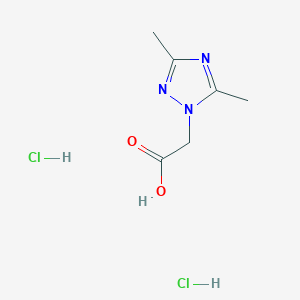

![8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11880768.png)
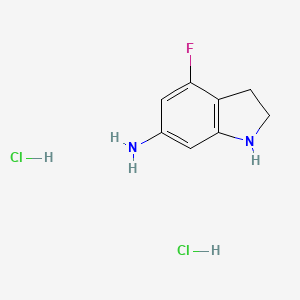
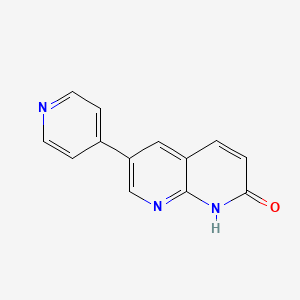



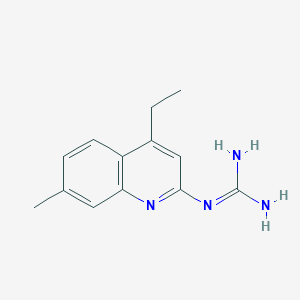
![6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B11880805.png)

